4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde
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Overview
Description
4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is an organic compound that features a boronic ester group attached to a nicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde typically involves the reaction of 4-hydroxy-5-formylnicotinic acid with pinacolborane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the formation of the boronic ester group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products
Oxidation: 4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid.
Reduction: 4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinyl alcohol.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of fluorescent probes and sensors due to its unique structural properties.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde largely depends on its application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This forms new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is unique due to the presence of both a boronic ester and an aldehyde group on a nicotinic acid backbone. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C12H16BNO4 |
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Molecular Weight |
249.07 g/mol |
IUPAC Name |
4-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-14-5-8(7-15)10(9)16/h5-7H,1-4H3,(H,14,16) |
InChI Key |
IBXXHGDOXYDYHO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC=C(C2=O)C=O |
Origin of Product |
United States |
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